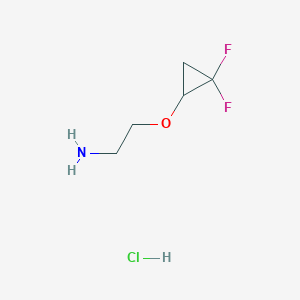

2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of difluorocyclopropyl-containing compounds can be complex and often requires careful control of reaction conditions to achieve the desired stereochemistry and substitution patterns. For instance, the synthesis of cis-2-Fluorocyclopropylamine is achieved through stereoselective cyclopropanation under phase-transfer conditions, which involves the treatment of dibromofluoromethane with a base and subsequent deprotection steps to introduce the amino group on the cyclopropane ring . Similarly, the synthesis of various spirocyclopropane anellated heterocycles is reported using a strategy that includes alkylation, substitution, functional group interconversion, and cyclization . These methods could potentially be adapted for the synthesis of 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride by introducing the appropriate leaving groups and nucleophiles.

Molecular Structure Analysis

The molecular structure of difluorocyclopropyl-containing compounds is characterized by the presence of a three-membered cyclopropane ring, which is a strained system, and the presence of fluorine atoms can significantly influence the reactivity and stability of the ring. The gem-difluorination of methylenecyclopropanes (MCPs) is an example of a reaction that introduces fluorine atoms into the cyclopropane ring, resulting in a Wagner-Meerwein rearrangement to form gem-difluorocyclobutanes . This reaction showcases the dynamic behavior of cyclopropane rings under certain conditions and the potential for structural rearrangements.

Chemical Reactions Analysis

Difluorocyclopropyl-containing compounds can undergo a variety of chemical reactions, including rearrangements and cycloadditions. For example, the thermolysis of (difluorocyclopropyl)methyleneamines leads to the formation of 3-fluoropyrroles, demonstrating the propensity for ring-opening and rearrangement under thermal conditions . Additionally, the reactivity of 2-chloro-2-cyclopropylidenacetate with nucleophiles under phase transfer catalysis conditions to form spirocyclopropane anellated heterocycles indicates the potential for cyclopropane rings to participate in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride are not directly reported, the properties of related compounds can provide some insights. The presence of fluorine atoms is known to affect the lipophilicity, acidity, and overall stability of organic molecules. The strained nature of the cyclopropane ring can also impact the compound's reactivity. The synthesis methods described in the papers suggest that these compounds can be manipulated to introduce various functional groups, which would further influence their physical and chemical properties .

Propiedades

IUPAC Name |

2-(2,2-difluorocyclopropyl)oxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-4(5)9-2-1-8;/h4H,1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIUDMDLPZJUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2516246.png)

![Methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2516251.png)

![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)